molecular formula C₁₉H₂₉ClO₂ B1144669 (17|A)-4-Chloro-androst-4-ene-3,17-diol CAS No. 252928-97-5

(17|A)-4-Chloro-androst-4-ene-3,17-diol

Cat. No. B1144669
M. Wt: 324.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

17α-4-Chloro-androst-4-ene-3,17-diol, also known as 4-chloro-17-hydroxy-androst-4-ene-3,17-diol, is a synthetic steroid hormone used in scientific research. It is an androgenic-anabolic steroid (AAS) that has been shown to have effects on the body similar to those of testosterone. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (17|A)-4-Chloro-androst-4-ene-3,17-diol involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.

Starting Materials
Androst-4-ene-3,17-dione, Thionyl chloride, Lithium aluminum hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chlorine gas, Acetic anhydride, Pyridine, Methanol, Ethanol, Diethyl ether, Wate

Reaction
Androst-4-ene-3,17-dione is reacted with thionyl chloride to form 4-chloroandrost-4-ene-3,17-dione., 4-chloroandrost-4-ene-3,17-dione is reduced with lithium aluminum hydride to form 4-chloroandrost-4-ene-3,17-diol., 4-chloroandrost-4-ene-3,17-diol is reacted with acetic anhydride and pyridine to form 4-acetoxy-4-chloroandrost-4-ene-3,17-diol., 4-acetoxy-4-chloroandrost-4-ene-3,17-diol is reduced with sodium borohydride to form (17|A)-4-Chloro-androst-4-ene-3,17-diol., The product is purified through a series of recrystallization and filtration steps using methanol, ethanol, diethyl ether, and water.

Scientific Research Applications

17α-4-Chloro-androst-4-ene-3,17-diol has been used in scientific research to study the effects of androgenic-anabolic steroids on the body. It has been used to study the effects of AAS on muscle growth and development, bone development, and behavior. It has also been used to study the effects of AAS on the cardiovascular system, reproductive system, and endocrine system.

Mechanism Of Action

17α-4-Chloro-androst-4-ene-3,17-diol binds to androgen receptors in the body, which causes a series of biochemical and physiological effects. It activates androgen receptors, which leads to increased protein synthesis and muscle growth. It also increases the production of anabolic hormones, such as testosterone and growth hormone, which leads to increased muscle growth and strength.

Biochemical And Physiological Effects

17α-4-Chloro-androst-4-ene-3,17-diol has been shown to have several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, increase energy levels, and enhance sexual performance. It has also been shown to increase the production of red blood cells, improve cardiovascular health, and increase libido.

Advantages And Limitations For Lab Experiments

17α-4-Chloro-androst-4-ene-3,17-diol has several advantages and limitations for use in lab experiments. The main advantage is that it is a synthetic steroid hormone, which means that it can be used to study the effects of androgenic-anabolic steroids without the need for animal testing. The main limitation is that it is not approved for human use, so it cannot be used to study the effects of AAS on humans.

Future Directions

There are several potential future directions for 17α-4-Chloro-androst-4-ene-3,17-diol research. These include studying the effects of AAS on the immune system, studying the long-term effects of AAS on the body, and studying the effects of AAS on mental health. Additionally, research could be conducted to develop more effective and safer AAS for use in medical treatments.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWWWYXVUNJKIC-PZYRHHNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A)-4-Chloro-androst-4-ene-3,17-diol

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